A Technical Guide to 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine: Structure, Properties, and Synthetic Utility
A Technical Guide to 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine: Structure, Properties, and Synthetic Utility
Executive Summary: This document provides a comprehensive technical overview of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. We will delineate its fundamental chemical properties, including its precise molecular structure and weight, and explore its physicochemical characteristics through computational analysis. Furthermore, this guide will detail established synthetic pathways to the core morpholine scaffold and discuss the compound's primary mode of reactivity, which is centered on its terminal epoxide functionality. The potential applications of this molecule as a versatile building block in the development of novel therapeutics and functionalized polymers will be highlighted, grounded in the known biological activities of related morpholine derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.
Compound Identification and Core Structural Features
2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is a substituted morpholine derivative. The core of the molecule is a six-membered morpholine ring, which is a saturated heterocycle containing both an ether and a secondary amine functionality in its parent form. In this specific compound, the nitrogen atom is alkylated with a glycidyl group (oxiran-2-ylmethyl), and the carbon atoms at positions 2 and 6 are each substituted with a methyl group. The presence of the highly reactive epoxide (oxirane) ring makes this molecule a valuable bifunctional intermediate.
Caption: Chemical structure of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine.
The fundamental properties identifying this specific chemical entity are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine | N/A |
| CAS Number | 90950-33-7 | [1][2] |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [1][2] |
| SMILES | CC1OC(C)CN(CC2OC2)C1 | [1] |
Physicochemical and Computational Data
For professionals in drug development, understanding the physicochemical profile of a molecule is critical for predicting its pharmacokinetic and pharmacodynamic behavior. The properties of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine, derived from computational models, offer valuable insights.[1]
| Property | Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 25 Ų | Influences membrane permeability and oral bioavailability. A lower TPSA is generally associated with better cell penetration. |
| LogP (Octanol/Water Partition Coeff.) | 0.4944 | Measures lipophilicity. This value suggests a balanced solubility profile, which is often desirable for drug candidates. |
| Hydrogen Bond Acceptors | 3 | Indicates the potential for forming hydrogen bonds with biological targets, such as enzymes and receptors. |
| Hydrogen Bond Donors | 0 | The absence of donor groups affects solubility and target binding interactions. |
| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule, which can impact its ability to fit into a binding pocket. |
| Purity | ≥98% | Standard purity for a chemical reagent used in research and development.[1] |
| Storage Conditions | Sealed in dry, 2-8°C | Recommended storage to maintain chemical stability and prevent degradation.[1] |
Synthesis and Reactivity
Synthesis Overview
The synthesis of 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine can be logically approached in a two-step process: formation of the dimethylated morpholine core followed by N-alkylation with an epoxide-containing moiety.
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Synthesis of the cis-2,6-Dimethylmorpholine Scaffold: A well-documented method for producing the 2,6-dimethylmorpholine core involves the acid-catalyzed cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol). A high yield of the cis-isomer can be achieved by reacting diisopropanolamine with excess sulfuric acid at elevated temperatures (150-190°C), a process that leverages the exothermic heat of reaction.[3] This precursor is a crucial starting material for various pharmaceutical agents.[4]
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N-Alkylation to Introduce the Epoxide: The nitrogen atom of the 2,6-dimethylmorpholine ring is a nucleophile and can be alkylated to introduce the oxiran-2-ylmethyl group. A standard and efficient method for this transformation is the reaction with epichlorohydrin in the presence of a base. The reaction proceeds via an initial nucleophilic attack of the morpholine nitrogen on the terminal carbon of epichlorohydrin, followed by an intramolecular cyclization facilitated by the base to form the terminal epoxide ring. This type of N-alkylation is a common strategy for functionalizing amines.[5]
Core Reactivity: Epoxide Ring-Opening
The primary site of chemical reactivity in 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is the strained three-membered epoxide ring. This group is susceptible to nucleophilic attack, leading to a ring-opening reaction that is highly valuable for chemical synthesis.
This reaction allows the covalent attachment of the morpholine-containing fragment to a wide array of molecules, including other small molecules, peptides, or polymers, by introducing a 1-amino-3-(substituted)-propan-2-ol linker. The reaction is typically regioselective, with the nucleophile attacking the least sterically hindered carbon of the epoxide.[6]
Caption: General reaction workflow illustrating the utility of the title compound.
Applications in Research and Drug Development
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8]
Given this context, 2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine serves as a highly valuable building block for:
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Combinatorial Chemistry: The reactive epoxide handle is ideal for generating large libraries of novel compounds. By reacting it with a diverse set of nucleophiles, researchers can rapidly synthesize and screen new chemical entities for desired biological activity.
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Development of Kinase Inhibitors: The precursor, cis-2,6-dimethylmorpholine, is used in the synthesis of p38α MAP kinase inhibitors, which are investigated for treating autoimmune diseases.[4] The title compound provides a direct route to elaborate on this core structure.
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Synthesis of CNS-Active Agents: Related morpholine structures are also used to create potent agonists and antagonists for serotonin receptors (5-HT₄), highlighting potential applications in neuroscience research.[4]
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Fungicide Development: The 2,6-dimethylmorpholine structure is the core of the agricultural fungicide Fenpropimorph, which acts by inhibiting sterol biosynthesis.[8] This suggests potential utility in developing new antifungal agents.
Safety and Handling
2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is intended for research and development purposes only and should not be used for in vitro diagnostic or therapeutic applications.[2]
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Handling: As with all chemical reagents, this compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
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Storage: The compound should be stored in a tightly sealed container in a dry environment at refrigerated temperatures (2-8°C) to ensure its long-term stability.[1]
Conclusion
2,6-Dimethyl-4-(oxiran-2-ylmethyl)morpholine is a specialized chemical intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined structure, characterized by the stable 2,6-dimethylmorpholine core and the synthetically versatile epoxide functional group, makes it an attractive building block for creating complex molecules. The established importance of the morpholine scaffold in pharmacologically active compounds provides a strong rationale for its use in the synthesis of novel therapeutic candidates. Proper understanding of its synthesis, reactivity, and handling is key to successfully leveraging its properties for advanced scientific applications.
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2,6-Dimethyl-4-(2-methyl-3-(4-(2-methylbutan-2-yl)phenyl)propyl)morpholine. PubChem. [Link]
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